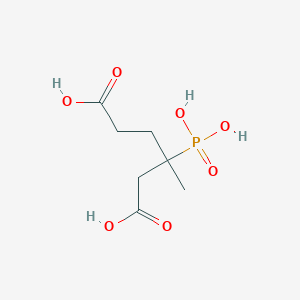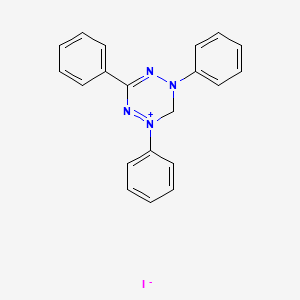
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide is a chemical compound with the molecular formula C20H17Cl4FeN4 It is a tetrazine derivative, which is a class of heterocyclic compounds containing a six-membered ring with four nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide typically involves the reaction of hydrazine with benzonitrile, followed by oxidation. . The reaction conditions usually require mild oxidation to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially at room temperature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary, with some requiring mild conditions while others need harsher conditions or specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted tetrazine compounds.
Aplicaciones Científicas De Investigación
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other tetrazine derivatives.
Medicine: Investigated for its potential therapeutic uses, such as antifibrotic and antihypertensive agents.
Industry: Utilized in the development of photoluminescent materials and organic nonlinear optical materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. For instance, some tetrazine derivatives are known to inhibit monoamine oxidase, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide include:
Uniqueness
This compound is unique due to its tetrazine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Propiedades
Número CAS |
72024-83-0 |
|---|---|
Fórmula molecular |
C20H17IN4 |
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
2,4,6-triphenyl-3H-1,2,4,5-tetrazin-2-ium;iodide |
InChI |
InChI=1S/C20H17N4.HI/c1-4-10-17(11-5-1)20-21-23(18-12-6-2-7-13-18)16-24(22-20)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
Clave InChI |
MRRUVZJUVWSDQC-UHFFFAOYSA-M |
SMILES canónico |
C1N(N=C(N=[N+]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)
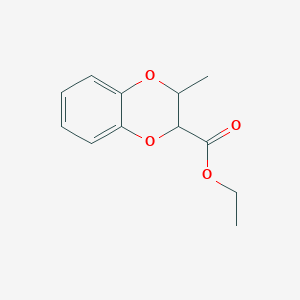
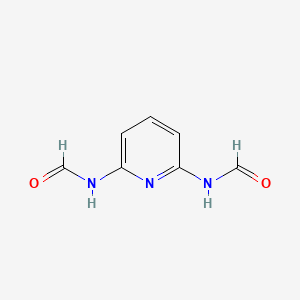

![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)
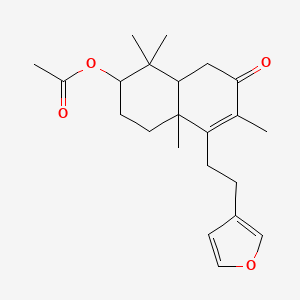
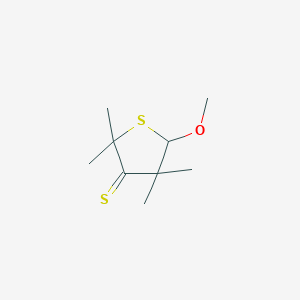

![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide](/img/structure/B14458375.png)
![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
